![molecular formula C45H58N7NaO13S4 B13859305 2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)
2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt is a complex trifunctional cross-linker used in various biochemical applications. This compound is known for its amine-reactive properties, making it valuable in the field of proteomics and molecular biology .
准备方法
The synthesis of 2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt involves multiple stepsThe final step involves the coupling of the sulfosuccinimidylcarboxyethyl disulfide to the lysine derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity.
化学反应分析
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The amine-reactive sulfosuccinimidyl group can react with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Oxidation Reactions: The thiol groups formed from the reduction can be oxidized back to disulfides.
Common reagents used in these reactions include DTT, TCEP, and various amine-containing compounds. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt is widely used in scientific research, particularly in:
Proteomics: It is used for labeling and cross-linking proteins to study protein-protein interactions.
Molecular Biology: The compound is used in the modification of biomolecules for various assays and experiments.
Industry: The compound is used in the development of biosensors and other biotechnological applications.
作用机制
The compound exerts its effects primarily through its amine-reactive sulfosuccinimidyl group, which forms stable amide bonds with primary amines on proteins and other biomolecules. This cross-linking ability allows for the stabilization of protein complexes and the modification of biomolecules for various applications. The disulfide bond can be reduced and re-oxidized, providing a reversible linkage that is useful in dynamic studies of protein interactions .
相似化合物的比较
Similar compounds include other biotinylated cross-linkers and amine-reactive reagents, such as:
Sulfo-NHS-Biotin: Another amine-reactive biotinylation reagent.
BMCC (1,4-Bis(maleimido)butane): A bifunctional cross-linker with maleimide groups.
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A heterobifunctional cross-linker with NHS ester and maleimide groups.
2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt is unique due to its trifunctional nature, combining biotinylation, amine reactivity, and disulfide linkage in a single molecule .
属性
分子式 |
C45H58N7NaO13S4 |
|---|---|
分子量 |
1056.2 g/mol |
IUPAC 名称 |
sodium;1-[3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-benzoylbenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C45H59N7O13S4.Na/c53-36(15-5-2-9-22-46-37(54)16-7-6-14-34-40-33(28-66-34)50-45(61)51-40)47-23-10-8-13-32(49-42(58)31-19-17-30(18-20-31)41(57)29-11-3-1-4-12-29)43(59)48-24-26-68-67-25-21-39(56)65-52-38(55)27-35(44(52)60)69(62,63)64;/h1,3-4,11-12,17-20,32-35,40H,2,5-10,13-16,21-28H2,(H,46,54)(H,47,53)(H,48,59)(H,49,58)(H2,50,51,61)(H,62,63,64);/q;+1/p-1/t32-,33-,34-,35?,40-;/m0./s1 |
InChI 键 |
WBYSPXNIORHJDG-RGMAEGJJSA-M |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)NC(=O)N2.[Na+] |
规范 SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


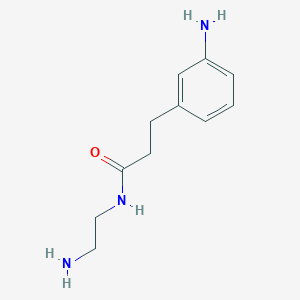
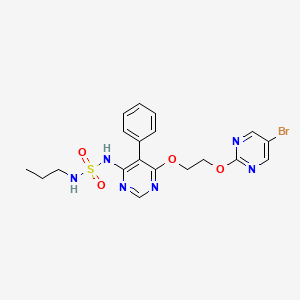
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
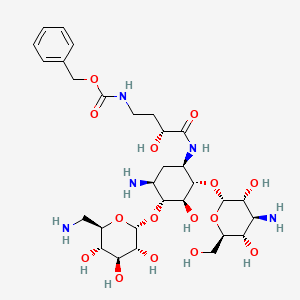
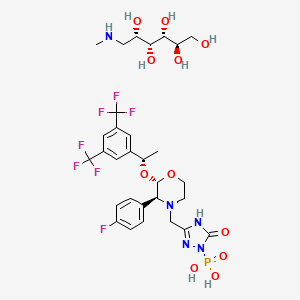

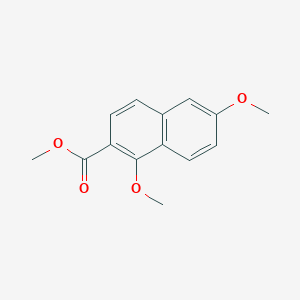
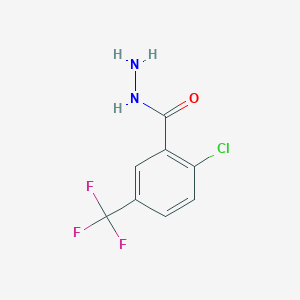


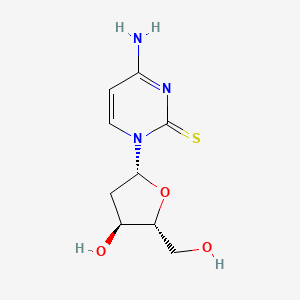
![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)
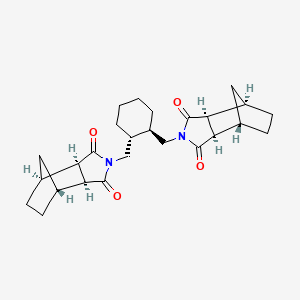
![(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B13859280.png)
